

Physical properties of 4-Fluoro-3-(trifluoromethyl)benzyl bromide

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)benzyl
bromide

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An In-Depth Technical Guide to the Physical Properties of 4-Fluoro-3-(trifluoromethyl)benzyl bromide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-Fluoro-3-(trifluoromethyl)benzyl bromide**. It moves beyond a simple data sheet to provide foundational knowledge, practical experimental context, and an understanding of the causality behind its physicochemical characteristics. As a critical building block in modern medicinal chemistry and materials science, a thorough grasp of its properties is paramount for successful and safe application.

Core Chemical Identity and Structural Framework

4-Fluoro-3-(trifluoromethyl)benzyl bromide is a substituted toluene derivative, functionalized with three distinct moieties that dictate its reactivity and physical nature: a benzylic bromide, a fluorine atom, and a trifluoromethyl group. The interplay of these groups—the labile bromide for synthetic transformations, the electron-withdrawing fluorine, and the lipophilic, metabolically stable trifluoromethyl group—makes this reagent a highly valuable intermediate.^[1]

The precise arrangement of these substituents on the aromatic ring is critical for its interaction in synthetic and biological systems. Its identity is unambiguously defined by the following identifiers.

Table 1: Compound Identification

Identifier	Value	Source
Chemical Name	4-Fluoro-3-(trifluoromethyl)benzyl bromide	[2] [3] [4]
Synonym	4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene	
CAS Number	184970-26-1	[2] [3]
Molecular Formula	C ₈ H ₅ BrF ₄	[2] [3] [5]
Molecular Weight	257.03 g/mol	[2] [3]

| InChI Key | JVQDTRQMKZMBAU-UHFFFAOYSA-N | |

Caption: Molecular structure of **4-Fluoro-3-(trifluoromethyl)benzyl bromide**.

Physicochemical Properties: A Quantitative Overview

The physical state and properties of a reagent are the first indicators of how it should be handled, stored, and utilized in a reaction setup. The high degree of halogenation in this molecule significantly influences its boiling point and refractive index.

Table 2: Key Physical Properties

Property	Value	Significance & Context
Appearance	Inferred to be a low-melting solid or liquid	Benzyl bromides are often crystalline solids but can be low-melting. Purity (typically $\geq 97\%$) can affect physical state. [5]
Boiling Point	203.7 °C (at 760 mmHg)	This relatively high boiling point for its molecular weight reflects strong intermolecular forces due to the polar C-F and C-Br bonds and the overall molecular dipole. [3]
Refractive Index (n_D^{20})	1.4815	The refractive index is a crucial parameter for quality control, used to quickly assess the purity of liquid samples without destructive testing. [3]

| Solubility | Insoluble in water; Soluble in organic solvents | The molecule's halogenated, non-polar character predicts poor solubility in water but good solubility in common organic solvents like chloroform, dichloromethane, and ethers. This is typical for reagents used in organic synthesis.[\[6\]](#) |

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of **4-Fluoro-3-(trifluoromethyl)benzyl bromide** is essential before its use. Spectroscopic methods provide a definitive fingerprint of the molecule. While raw spectra should be obtained from the supplier, the expected characteristics are as follows.[\[7\]](#)

- ^1H NMR (Proton NMR):** The spectrum is expected to show a characteristic singlet for the benzylic protons ($-\text{CH}_2\text{Br}$) around 4.5-4.7 ppm. The aromatic region (7.0-8.0 ppm) will display a complex multiplet pattern due to coupling between the three aromatic protons and the fluorine atom.

- ^{19}F NMR (Fluorine NMR): Two distinct signals are expected. One for the single fluorine atom on the ring and another for the $-\text{CF}_3$ group, which will appear as a singlet.
- ^{13}C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The benzylic carbon ($-\text{CH}_2\text{Br}$) will appear around 30-35 ppm. The carbon attached to the $-\text{CF}_3$ group will show a characteristic quartet due to C-F coupling.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine (^{79}Br and ^{81}Br in ~1:1 ratio). Key fragmentation patterns would include the loss of Br to form the stable benzyl cation.
- Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretches (aromatic and aliphatic), C=C stretches from the aromatic ring (around 1600 cm^{-1}), and strong C-F and C-Br stretching frequencies.

Experimental Protocol: Melting Point Determination

To ensure the trustworthiness of our data, we outline a self-validating protocol for determining a key physical property. The melting point is a fundamental indicator of purity.

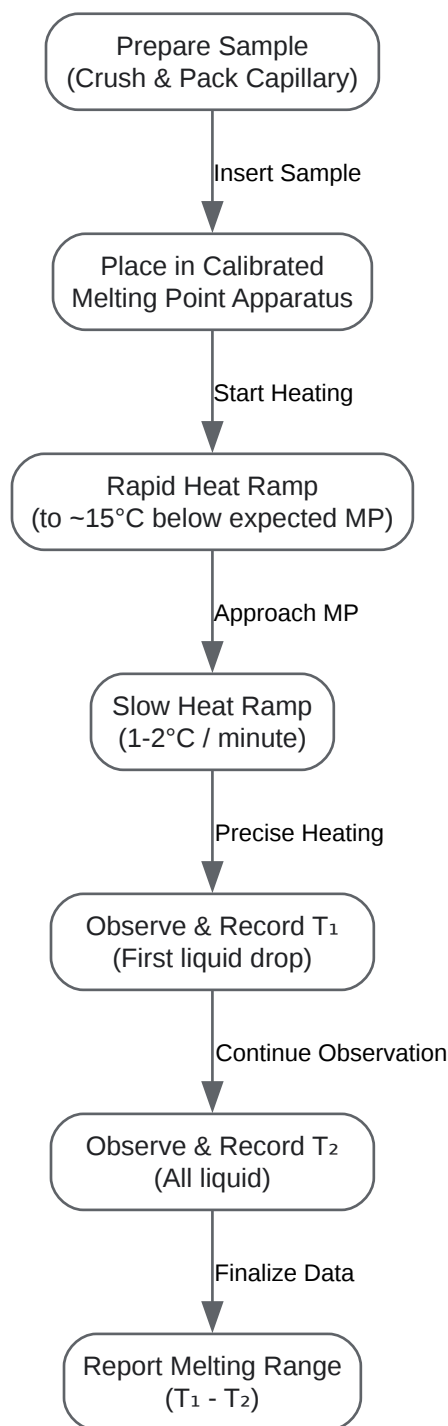
Objective: To accurately determine the melting point range of a solid sample of **4-Fluoro-3-(trifluoromethyl)benzyl bromide**.

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to reliably measure this range.

Methodology:

- Sample Preparation: A small amount of the crystalline sample is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Ramp Rate: The temperature is increased rapidly to about 15-20 °C below the expected melting point (a preliminary rapid run can establish this).

- **Measurement:** The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
- **Data Recording:** Two temperatures are recorded: T_1 (the temperature at which the first drop of liquid appears) and T_2 (the temperature at which the entire sample becomes a clear liquid). The melting point is reported as the range $T_1 - T_2$.



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Caption: Standard workflow for determining the melting point of a solid sample.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **4-Fluoro-3-(trifluoromethyl)benzyl bromide** is classified as a corrosive substance.[3] Like many benzyl halides, it is also a lachrymator.

- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[8][9]
- Handling: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[8] Keep away from moisture, as it can hydrolyze to release hydrobromic acid.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage condition is often refrigerated (2-8 °C) to minimize decomposition and vapor pressure.[6] Store in a locked, well-ventilated, and corrosive-resistant area.[9]
- In Case of Exposure:
 - Skin/Hair: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[9]
 - Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

Applications in Modern Synthesis

The utility of **4-Fluoro-3-(trifluoromethyl)benzyl bromide** lies in its function as a potent electrophile. The benzylic bromide is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution (S_N2) reactions. This allows for the facile

introduction of the 4-fluoro-3-(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly valuable in:

- **Pharmaceutical Development:** The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and receptor binding affinity.^[1] This reagent serves as a key intermediate for building drug candidates with these improved pharmacokinetic and pharmacodynamic profiles.
- **Agrochemicals:** Fluorinated compounds often exhibit enhanced potency and environmental persistence, leading to more effective crop protection agents.^[1]
- **Materials Science:** The unique electronic properties conferred by the fluorine and CF₃ groups make this an attractive building block for novel polymers and electronic materials.^[1]

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